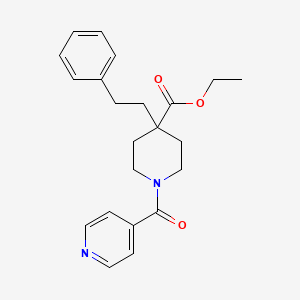
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
作用機序
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to increased cAMP signaling, which in turn activates downstream signaling pathways that regulate neuronal activity. The exact mechanism of action of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate is still being studied, but it is believed to involve modulation of dopaminergic neurotransmission and regulation of gene expression.
Biochemical and Physiological Effects
ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the striatum and prefrontal cortex, which leads to increased neuronal activity and improved cognitive function. It also increases cAMP signaling and activates downstream signaling pathways that regulate gene expression. In animal models, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function, reduce negative symptoms of schizophrenia, and reduce drug-seeking behavior in addiction.
実験室実験の利点と制限
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has a number of advantages for lab experiments. It is highly selective for dopamine D1 receptors, which allows for specific targeting of these receptors in experiments. It is also stable and can be easily synthesized in large quantities with high purity and yield. However, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has some limitations as well. It has a short half-life, which requires frequent dosing in experiments. It also has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders.
将来の方向性
For research on ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate include the development of more potent and selective dopamine D1 receptor agonists, investigation of the molecular mechanisms underlying its therapeutic effects, and the development of novel drug delivery systems to improve its blood-brain barrier penetration.
合成法
The synthesis of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate involves the reaction between 1-isonicotinoyl-4-piperidinecarboxylic acid and 2-phenylethylamine in the presence of ethyl chloroformate. The reaction yields ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce large quantities of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate with high purity and yield.
科学的研究の応用
Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. In Parkinson's disease, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function and reduce the severity of symptoms in animal models. In schizophrenia, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce negative symptoms. In addiction, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior and prevent relapse.
特性
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(pyridine-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-21(26)22(11-8-18-6-4-3-5-7-18)12-16-24(17-13-22)20(25)19-9-14-23-15-10-19/h3-7,9-10,14-15H,2,8,11-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRWBDQGCWTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![4-{[1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5970311.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)
![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B5970326.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)